Degradation Potency (DC50) Compared to Lenalidomide
BMS-986397 exhibits a CK1α degradation DC50 of 0.1–0.5 pM, which is more than 10,000-fold more potent than lenalidomide . Lenalidomide induces incomplete degradation of CK1α at concentrations up to 10 μM and does not achieve complete target elimination [1]. This vast potency gap precludes lenalidomide from serving as a substitute for BMS-986397 in applications requiring robust CK1α depletion.
| Evidence Dimension | CK1α Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.1–0.5 pM |
| Comparator Or Baseline | Lenalidomide: incomplete degradation at up to 10 μM |
| Quantified Difference | >10,000-fold higher potency |
| Conditions | In vitro CK1α degradation assay in relevant cell models |
Why This Matters
The sub-picomolar potency of BMS-986397 ensures complete CK1α depletion at clinically achievable concentrations, whereas lenalidomide fails to eliminate the target, undermining its utility in p53-dependent AML/HR-MDS models.
- [1] Nishiguchi G, et al. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines. Nature Communications. 2024;15:482. View Source
